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molecular formula C4H3BrN2 B023866 5-Bromopyrimidine CAS No. 4595-59-9

5-Bromopyrimidine

Cat. No. B023866
M. Wt: 158.98 g/mol
InChI Key: GYCPLYCTMDTEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07867980B2

Procedure details

5-Bromopyrimidine (954 mg, 6 mmol) and 1.0 g (5.0 mmol) of 4-bromophenylboronic acid were dissolved in 20 ml of N,N-dimethylformamide and 5 ml of water. Tetrakistriphenylphosphine palladium (590 mg, 0.5 mmol) and 830 mg (7.5 mmol) of sodium carbonate were added to the solution, and the mixture was stirred at 80° C. for 2.5 hr. Ethyl acetate (60 ml) and 8.5 ml of water were added to the reaction solution. The mixture was filtered through Celite. The filtrate as an organic layer was washed five times with 30 ml of water. The organic layer was dried over anhydrous sodium sulfate and was filtered. The solvent was then removed by distillation, and the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=5:1) to give 960 mg (yield 82%) of the title compound.
Quantity
954 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakistriphenylphosphine palladium
Quantity
590 mg
Type
reactant
Reaction Step Two
Quantity
830 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[Br:8][C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)(=O)C>CN(C)C=O.O>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:2]2[CH:3]=[N:4][CH:5]=[N:6][CH:7]=2)=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
954 mg
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Tetrakistriphenylphosphine palladium
Quantity
590 mg
Type
reactant
Smiles
Name
Quantity
830 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
8.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
The filtrate as an organic layer was washed five times with 30 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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